

The Selectivity Profile of ZEN-3694: An In-depth Technical Guide

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Compound of Interest

Compound Name: ZEN-3694

Cat. No.: B1191871

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Introduction

ZEN-3694 is a potent, orally bioavailable, small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2] This family comprises four proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT, which are key epigenetic readers that regulate gene transcription.[3][4] By binding to acetylated lysine residues on histones and transcription factors, BET proteins play a crucial role in the transcription of key oncogenes, such as MYC, and are implicated in various cancers.[4][5] **ZEN-3694** functions as a pan-BET inhibitor, binding to the bromodomains of all four BET proteins and preventing their interaction with acetylated histones, thereby disrupting the transcription of downstream target genes.[3][4] This guide provides a comprehensive overview of the selectivity profile of **ZEN-3694**, including available binding data, detailed experimental methodologies, and insights into its impact on key signaling pathways.

Data Presentation: Selectivity and Potency of ZEN-3694

While specific inhibitory constants (IC₅₀) or dissociation constants (K_d) for **ZEN-3694** against each of the eight individual BET bromodomains (BD1 and BD2 domains of BRD2, BRD3, BRD4, and BRDT) are not publicly available in the reviewed literature, the existing data

indicates that **ZEN-3694** is a potent pan-BET inhibitor with significant selectivity over other non-BET bromodomains.

Target Family	Specific Targets	Potency/Selectivity	Reference
BET Proteins	BRD2, BRD3, BRD4, BRDT	IC50 values in the low nanomolar range for inhibition of acetylated histone peptide interaction. Binds to both bromodomains of BET proteins.	[6][7]
Non-BET Bromodomains	General	Over 20-fold selectivity for BET proteins over non-BET bromodomains.	[6]
Other Epigenetic Readers	CREBBP (CBP)	Approximately 10-fold selectivity over CREBBP.	
Other Epigenetic Readers	p300	Approximately 100-fold selectivity over p300.	

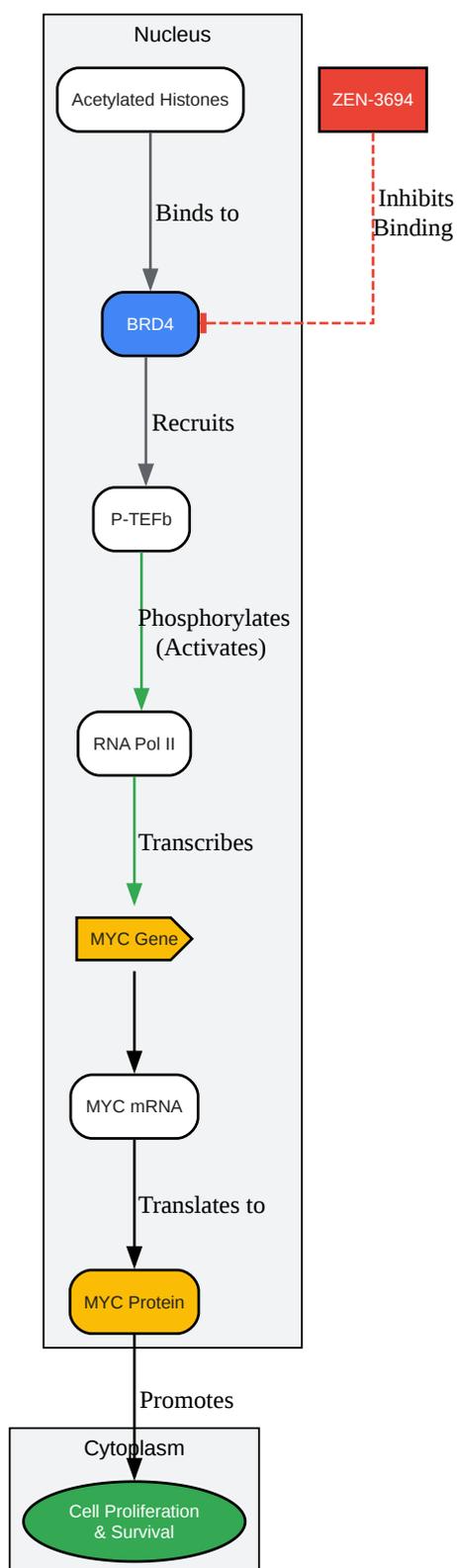
Cellular Activity	Cell Line	IC50	Reference
Inhibition of MYC mRNA Expression	MV4-11 (Acute Myeloid Leukemia)	0.16 μ M	[6]
Inhibition of Cell Proliferation	MV4-11 (Acute Myeloid Leukemia)	0.2 μ M	[6]

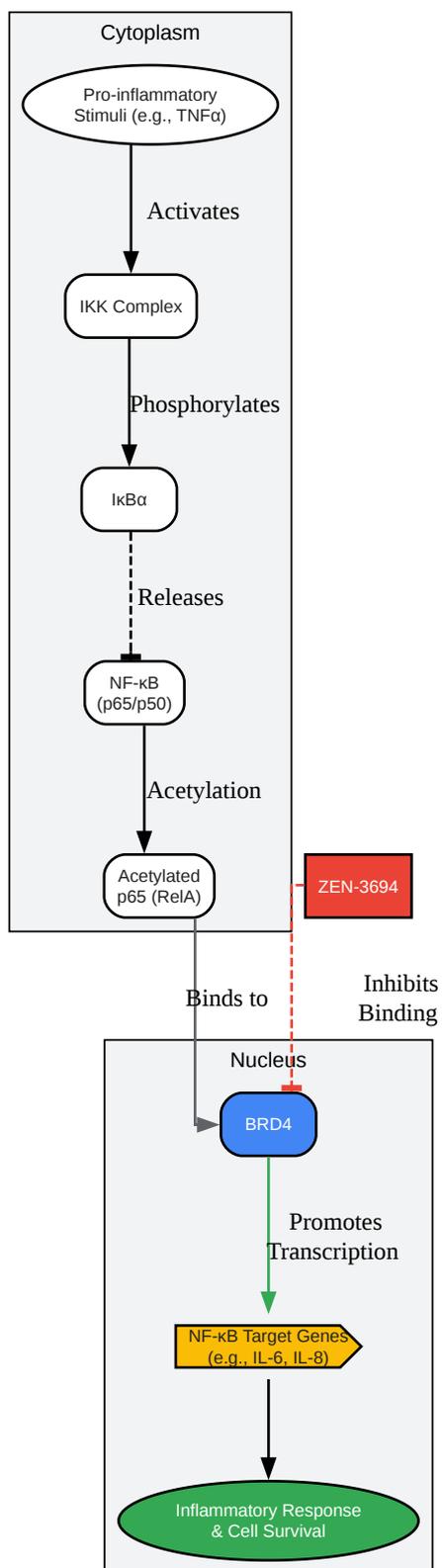
Signaling Pathways Modulated by ZEN-3694

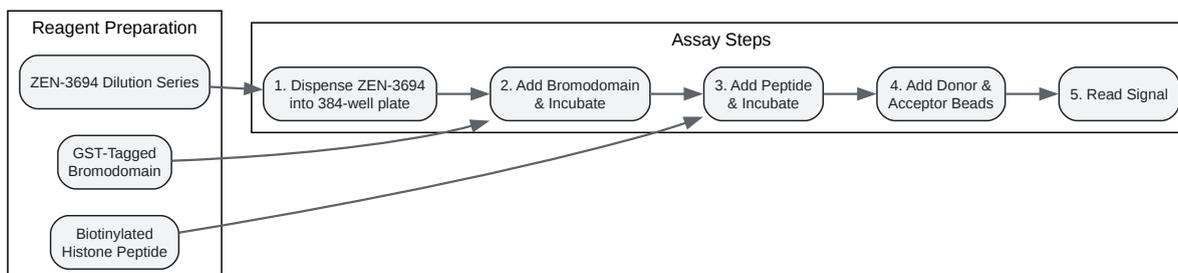
ZEN-3694 exerts its anti-cancer effects by modulating key signaling pathways that are critical for tumor cell proliferation, survival, and resistance to therapy.

Downregulation of MYC Signaling

A primary mechanism of action for **ZEN-3694** is the downregulation of the MYC oncogene.^{[4][7]} BET proteins, particularly BRD4, are crucial for the transcriptional activation of MYC. By displacing BRD4 from the MYC promoter and enhancer regions, **ZEN-3694** effectively suppresses MYC transcription.







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